N-[3-[1-[3-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)propyl]piperidin-4-yl]phenyl]acetamide
Description
PMID25522065-Compound-34 is a chemical compound known for its potent inhibitory effects on specific target proteins. It binds to the active site of these proteins, disrupting their normal function and preventing the catalysis of key biochemical reactions. This inhibition leads to a cascade of downstream effects within the cellular pathway under investigation .
Properties
Molecular Formula |
C28H35N5O2S |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-[3-[1-[3-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)propyl]piperidin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H35N5O2S/c1-21(34)29-24-7-4-6-23(20-24)22-10-14-31(15-11-22)12-5-13-33-28(35)26-9-3-2-8-25(26)27(30-33)32-16-18-36-19-17-32/h2-4,6-9,20,22H,5,10-19H2,1H3,(H,29,34) |
InChI Key |
XXBGKRFICBGOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4C(=N3)N5CCSCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25522065-Compound-34 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and patented, making detailed information on the synthesis process limited .
Industrial Production Methods
Industrial production of PMID25522065-Compound-34 typically involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for purification and quantification . These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research and industry.
Chemical Reactions Analysis
Types of Reactions
PMID25522065-Compound-34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction pathway .
Major Products Formed
Scientific Research Applications
PMID25522065-Compound-34 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies to understand cellular pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting specific target proteins involved in diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of PMID25522065-Compound-34 involves its binding to the active site of target proteins, thereby inhibiting their function. This inhibition disrupts the normal biochemical pathways, leading to various downstream effects. The compound’s molecular targets include specific enzymes and receptors involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID25522065-Compound-34 include:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
Uniqueness
PMID25522065-Compound-34 is unique due to its specific inhibitory effects on target proteins and its ability to disrupt key biochemical pathways. This makes it a valuable tool in scientific research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
